1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
Overview
Description
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16BrNO. It appears as white to yellow crystals or solids and has a molecular weight of 270.17 g/mol . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, as well as in the production of pesticides and dyes .
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 3-bromophenol and sodium carbonate to generate 3-bromophenol sodium salt.
Reaction with 2-Bromoethyl Iodide: The 3-bromophenol sodium salt is then reacted with 2-bromoethyl iodide to produce this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different degrees of hydrogenation.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is extensively used in scientific research due to its versatility and reactivity . Some of its applications include:
Pharmaceutical Research: As an intermediate in the synthesis of drugs and ligands.
Pesticide Development: Used in the production of pesticide intermediates.
Dye Synthesis: Employed in the synthesis of various dyes.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by altering the activity of its molecular targets, leading to various physiological effects.
Comparison with Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar in structure but with the bromine atom at the 4-position instead of the 3-position.
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine: Contains a chlorine atom instead of bromine.
1-[2-(3-Fluorophenoxy)ethyl]pyrrolidine: Contains a fluorine atom instead of bromine.
Uniqueness: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFOKGTZRFKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177701 | |
Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23136-18-7 | |
Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.